1-Methyl-5-phenyl-1H-imidazol-2-ylamine
Overview
Description
1-Methyl-5-phenyl-1H-imidazol-2-ylamine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Derivatization Reagents for Aldehyde Detection
A novel pair of derivatization reagents, d0-4-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenlamine (d0-MPIA) and d3-4-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenlamine (d3-MPIA), was synthesized for labeling aliphatic aldehydes. These reagents were used in conjunction with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for the sensitive and specific detection of aldehydes in aquatic products. This approach leverages the global isotope internal standard technology for quantification, demonstrating the reagents' application in enhancing analytical methodologies for food safety and quality assessment (Sun et al., 2014).
Inhibitors of Retinoic Acid Hydroxylase
Imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, including derivatives of 1-methyl-5-phenyl-1H-imidazol-2-ylamine, were synthesized and evaluated for their ability to inhibit retinoic acid 4-hydroxylase (CYP26). These compounds were found to significantly enhance the biological effects of all-trans retinoic acid (ATRA) in neuroblastoma cell lines, suggesting their potential use in developing treatments that require modulation of retinoic acid levels (Gomaa et al., 2011).
Antimicrobial Agents
A study on the synthesis of imidazole derivatives, including this compound, demonstrated their potential as antimicrobial agents. The insilico and in vitro analyses highlighted the efficacy of these compounds against various microbial strains, indicating their promise for treating infectious diseases (Mohanta & Sahu, 2013).
Antihypertensive Activity
Research into benzimidazole derivatives related to this compound revealed potent antihypertensive effects. The study involved synthesizing various compounds and evaluating their effects on blood pressure, indicating their potential application in treating hypertension (Sharma, Kohli, & Sharma, 2010).
Monoamine Oxidase Inhibitors
A series of derivatives based on this compound were synthesized and evaluated as inhibitors of monoamine oxidase (MAO) A and B. These compounds, particularly those with specific substitutions, showed selective inhibition of MAO, suggesting their potential use in developing treatments for neurological disorders (Sasidharan et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
1-methyl-5-phenylimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-9(7-12-10(13)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXDQWPBUIEPRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360635 | |
Record name | 1-Methyl-5-phenyl-1H-imidazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
787586-80-5 | |
Record name | 1-Methyl-5-phenyl-1H-imidazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-5-phenyl-imidazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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